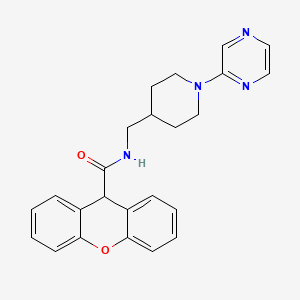

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . Attached to this backbone is a carboxamide group, a piperidinyl group, and a pyrazinyl group. Compounds with similar structures are often used in medicinal chemistry due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the xanthene backbone, the introduction of the piperidinyl and pyrazinyl groups, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The xanthene backbone provides a rigid, planar structure, while the piperidinyl and pyrazinyl groups may introduce elements of flexibility. The presence of the carboxamide group could also result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications

Anti-Tubercular Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide: has been investigated for its anti-tubercular potential. In a study published in RSC Advances, researchers designed and synthesized novel derivatives of this compound. Among the tested variants, several showed significant activity against Mycobacterium tuberculosis H37Ra . These compounds could potentially contribute to the development of more effective tuberculosis therapies.

Inhibition of VEGFR-2 and PDGF-β

In a different context, N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide derivatives have been explored as inhibitors. For instance, the prodrug N 2,N 4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) , which is related to this compound, demonstrated promising effects in reducing collagen deposition via inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) in a liver fibrosis model . This suggests potential applications in fibrosis-related diseases.

Catalyst-Free Synthesis

The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols has been explored. This environmentally friendly technique offers a good-to-high yielding synthesis of a wide range of derivatives, including those related to our compound of interest . Such synthetic pathways are valuable for drug discovery and chemical research.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c29-24(27-15-17-9-13-28(14-10-17)22-16-25-11-12-26-22)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-8,11-12,16-17,23H,9-10,13-15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDMDRWFYGTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512680.png)

![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)

![3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2512684.png)

![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)